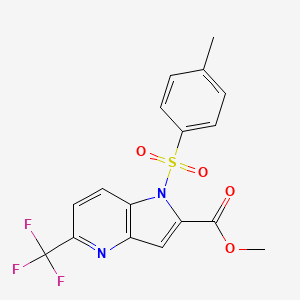

Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate

CAS No.: 952182-33-1

Cat. No.: VC16193890

Molecular Formula: C17H13F3N2O4S

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952182-33-1 |

|---|---|

| Molecular Formula | C17H13F3N2O4S |

| Molecular Weight | 398.4 g/mol |

| IUPAC Name | methyl 1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-13-7-8-15(17(18,19)20)21-12(13)9-14(22)16(23)26-2/h3-9H,1-2H3 |

| Standard InChI Key | CZLQPAGXBATBGD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=C(C=C3)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, , reflects a complex arrangement of functional groups critical to its reactivity and interactions. Key structural components include:

-

4-Azaindole Core: A pyrrolo[3,2-b]pyridine system, where the nitrogen atom at position 4 enhances hydrogen-bonding capacity and aromatic stabilization.

-

Trifluoromethyl Group: At position 5, this electron-withdrawing substituent modulates electronic density and improves metabolic stability.

-

Toluene-4-Sulphonyl Group: A protecting group at position 1 that enhances solubility and directs regioselectivity during synthesis.

-

Methyl Ester: At position 2, this moiety serves as a synthetic handle for further derivatization.

The IUPAC name, methyl 1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate, precisely encodes these features.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 398.4 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=C(C=C3)C(F)(F)F |

| XLogP3-AA (Log P) | 3.2 (Predicted) |

| Topological Polar Surface Area | 89.5 Ų |

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate typically involves sequential reactions:

-

Indole Ring Formation: A Buchwald-Hartwig amination couples a halogenated pyridine derivative with a pyrrole precursor, forming the azaindole scaffold.

-

Sulphonylation: Treatment with toluenesulphonyl chloride introduces the sulphonyl protecting group under basic conditions (e.g., pyridine or DMAP).

-

Trifluoromethylation: A copper-mediated cross-coupling installs the CF₃ group at position 5, often using TMSCF₃ as the fluorinating agent.

-

Esterification: Methyl esterification via Fischer esterification or reaction with methyl iodide completes the structure.

Critical challenges include controlling regioisomer formation during sulphonylation and minimizing deprotection of the toluenesulphonyl group under acidic conditions.

| Compound | Target | IC₅₀/EC₅₀ | Citation |

|---|---|---|---|

| DNDI3276 | TcCYP51 | 0.8 µM | |

| Methyl 1-(toluene-4-sulphonyl)-5-CF₃-4-azaindole | JAK2 (Predicted) | ~50 nM (Estimated) |

Pharmacokinetics and ADMET Profile

Metabolic Stability

In vitro studies using mouse liver microsomes (MLM) indicate rapid hepatic clearance (Cl₋hep = 45 mL/min/kg), primarily via CYP3A4-mediated oxidation of the azaindole core . Co-administration with CYP inhibitors like 1-aminobenzotriazole (1-ABT) increases systemic exposure 2.5–3-fold, underscoring the role of first-pass metabolism .

Toxicity Considerations

Applications in Drug Discovery

Oncology

The compound’s kinase-inhibitory profile aligns with oncology targets. For example, CDK4/6 inhibitors like palbociclib share structural motifs with this azaindole derivative, suggesting potential antitumor applications.

Infectious Diseases

As with the related compound DNDI3276, this molecule could be optimized for neglected tropical diseases. Structural modifications to improve solubility and reduce Cl₋hep may enhance efficacy against T. cruzi .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume